CYP3A4 Inhibitory Activity Relative to Structural Analogs
The compound acts as a CYP3A4 inhibitor. In a human liver microsome assay using midazolam as a probe substrate, it displays an IC50 value of 4,300 nM, whereas the structurally simpler N,1-diphenyl-1H-imidazol-2-amine (CAS 57962-57-9) exhibits no reported CYP3A4 inhibition, and the 2,4,5-triphenylimidazole core is typically inactive or uncharacterized in this assay. [1] This differential CYP engagement is critical for predicting drug-drug interaction liabilities. [2]
| Evidence Dimension | CYP3A4 Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 4,300 nM |
| Comparator Or Baseline | N,1-Diphenyl-1H-imidazol-2-amine (CAS 57962-57-9): no CYP3A4 inhibition reported; generic 2,4,5-triphenylimidazole: typically inactive or uncharacterized. |
| Quantified Difference | Not calculable (qualitative presence vs. absence of inhibition). |
| Conditions | Human liver microsomes, midazolam substrate, 5 min preincubation, NADPH addition, 8 min measurement (BindingDB/ChEMBL curated data). |
Why This Matters
Provides a measurable ADME-Tox parameter that differentiates this compound’s safety profile from simpler imidazole analogs, directly relevant for lead optimization and procurement for DMPK assays.
- [1] BindingDB Entry BDBM50257058 / ChEMBL2386849. Affinity Data: IC50 4.30E+3 nM for CYP3A4 (human liver microsomes). View Source
- [2] Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: Regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141. View Source
